molecular formula C22H20N2O3 B13884815 N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

Cat. No.: B13884815
M. Wt: 360.4 g/mol
InChI Key: MASSZLJJTTUQGK-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide typically involves the following steps:

    Formation of the Acetylated Intermediate: The starting material, 5-acetyl-2-methylphenol, undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Coupling with Pyridine Derivative: The acetylated intermediate is then reacted with 4-(pyridin-2-ylmethoxy)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for the treatment of diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
  • N-(5-methyl-2-acetylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

Uniqueness

N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-(5-acetyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

InChI

InChI=1S/C22H20N2O3/c1-15-6-7-18(16(2)25)13-21(15)24-22(26)17-8-10-20(11-9-17)27-14-19-5-3-4-12-23-19/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

MASSZLJJTTUQGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3

Origin of Product

United States

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